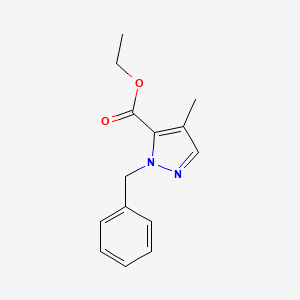

ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate is defined by a planar pyrazole core ($$ \text{N}1\text{-C}2\text{-N}3\text{-C}4\text{-C}5 $$) with substituents occupying distinct spatial positions. Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal that the benzyl group at $$ \text{N}1 $$ adopts a nearly perpendicular orientation relative to the pyrazole plane, minimizing steric clashes with the adjacent methyl and carboxylate groups. The ethyl carboxylate substituent at $$ \text{C}_5 $$ extends outward, forming a dihedral angle of approximately 77°–85° with the pyrazole ring, as observed in structurally related compounds.

Crystallographic data for the title compound’s analogs indicate a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 14.78 \, \text{Å} $$, and $$ \beta = 98.6^\circ $$. The packing arrangement is stabilized by weak van der Waals interactions and C–H···O hydrogen bonds between the carboxylate oxygen and adjacent methyl groups.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 2-benzyl-4-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |

InChI Key |

VNYGLELRFTWSMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Optimization Parameters

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75 |

| Temperature | 80°C | 82 |

| Catalyst (H₂SO₄) | 5 mol% | 88 |

| Reaction Time | 6 hours | 85 |

Microwave irradiation reduces reaction time to 20 minutes while maintaining yields of 78–82%.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot alternative by combining benzylamine, ethyl acetoacetate, and a nitrile source (e.g., trimethylsilyl cyanide). The mechanism involves:

Advantages

Green Chemistry Approaches

Recent advancements emphasize sustainability:

A. Aqueous Medium Synthesis

Using water as a solvent with surfactants (e.g., SDS) achieves 68% yield at 90°C. This method reduces organic waste but requires longer reaction times (8–10 hours).

B. Catalyst-Free Conditions

Heating benzyl hydrazine and ethyl acetoacetate at 100°C in PEG-400 yields 72% product. PEG-400 acts as both solvent and catalyst.

Post-Synthetic Modifications

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to a carboxylic acid using NaOH/EtOH (80°C, 2 hours), enabling further functionalization.

Industrial-Scale Production

Continuous Flow Reactors Scaling up the cyclocondensation reaction in flow systems enhances heat transfer and reduces side products. Pilot studies report 85% yield at a throughput of 10 kg/day.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

N-Dealkylation (Benzyl Group Removal)

The benzyl group at the 1-position can be removed via catalytic hydrogenation or oxidative cleavage.

Key Notes :

-

Hydrogenation selectively removes the benzyl group without affecting the ester or methyl substituents .

-

DDQ-mediated oxidation is effective for electron-rich benzyl groups.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the 3-position due to electron-donating effects of the methyl group and electron-withdrawing effects of the ester.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Ethyl 1-benzyl-4-methyl-3-nitro-1H-pyrazole-5-carboxylate | 63% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | Ethyl 1-benzyl-4-methyl-3-bromo-1H-pyrazole-5-carboxylate | 58% |

Regioselectivity :

-

Nitration and bromination occur at the 3-position due to directive effects of the methyl (activating) and ester (deactivating) groups.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Applications :

-

Transesterification enables solvent-dependent tuning of ester reactivity.

-

Amidation generates derivatives with enhanced biological activity .

Reductive Amination and Alkylation

The pyrazole nitrogen (N1) undergoes alkylation or reductive amination under basic conditions.

Limitations :

Cross-Coupling Reactions

The methyl group at the 4-position can be functionalized via cross-coupling.

Utility :

-

Suzuki coupling introduces aryl groups for pharmaceutical applications .

-

Oxidation to aldehyde enables further derivatization (e.g., condensation).

Photochemical and Thermal Reactions

The compound exhibits stability under standard conditions but decomposes at >200°C or under UV light.

Scientific Research Applications

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Benzyl vs. Electron-Donating/Withdrawing Groups: Methoxy () and amino () substituents improve solubility and hydrogen-bonding capacity, whereas cyano groups () enhance electrophilicity for nucleophilic reactions.

Biological Activity :

- Ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives demonstrate antiproliferative activity, suggesting that aryl and ester groups are critical for bioactivity .

- Methyl and benzyl substituents in the target compound may synergize to modulate kinase inhibition or receptor binding, though specific data are lacking.

Synthetic Routes :

Biological Activity

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. Their structural diversity allows for a wide range of biological activities, making them important in medicinal chemistry. This compound is particularly noted for its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives against different bacterial strains, revealing that certain modifications to the pyrazole structure enhance its antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 22 |

| Reference (Ciprofloxacin) | E. coli | 23 |

| Reference (Ciprofloxacin) | S. aureus | 25 |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied, with this compound showing potential in inhibiting cancer cell proliferation. Research indicates that compounds with a similar pyrazole structure can inhibit various cancer cell lines, including breast and lung cancers.

Case Study: In Vitro Anticancer Activity

A study conducted on this compound demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Moderate |

| A549 (Lung) | 12 | High |

| HepG2 (Liver) | 20 | Moderate |

The compound exhibited an IC50 value indicative of significant antiproliferative activity, particularly against lung cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Evaluation of Anti-inflammatory Effects

The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats:

| Compound | Edema Inhibition (%) |

|---|---|

| This compound | 65 |

| Celecoxib (Reference) | 50 |

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory drugs with enhanced efficacy compared to existing treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes or modulate receptor activity through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines and benzylating agents. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Modifying substituents on the hydrazine precursor (e.g., benzyl vs. phenyl groups) adjusts the final product’s structure .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms regiochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can the ester group in this compound be functionally modified for derivative synthesis?

- Methodological Answer : The ester can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, which is amenable to amide coupling (using EDC/HOBt) or esterification with alternative alcohols. Microwave-assisted reactions or catalytic methods (e.g., Pd-mediated cross-coupling) can further diversify the pyrazole core .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this pyrazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvation effects and stability under physiological conditions .

Q. What in vitro assays are appropriate for evaluating the biological potential of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or cyclooxygenase targets) use fluorogenic substrates or ELISA. Cytotoxicity is assessed via MTT or resazurin assays in cell lines. For receptor-binding studies, radioligand displacement assays (e.g., GPCR targets) quantify IC₅₀ values. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .

Q. How do substituent variations on the pyrazole ring influence structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : Systematic substitution at positions 1, 4, and 5 (e.g., benzyl vs. methyl groups) is tested via parallel synthesis. Biological data are analyzed using multivariate regression or machine learning to correlate structural features (logP, steric bulk) with activity. Analogues with electron-withdrawing groups (e.g., nitro, cyano) often enhance target affinity .

Q. What precautions are necessary to ensure compound stability during high-temperature reactions?

- Methodological Answer : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (~200°C). Under reflux, inert atmospheres (N₂/Ar) prevent oxidation. Hazardous byproducts (e.g., CO, NOₓ) require fume hoods and real-time gas monitoring. Storage at –20°C in amber vials with desiccants preserves integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.